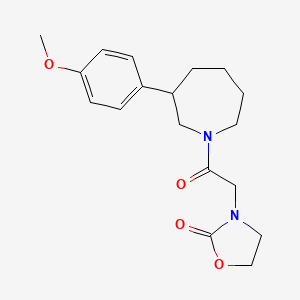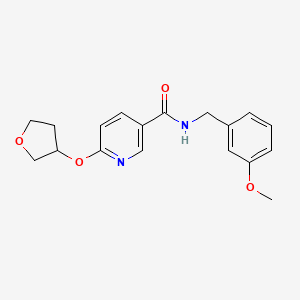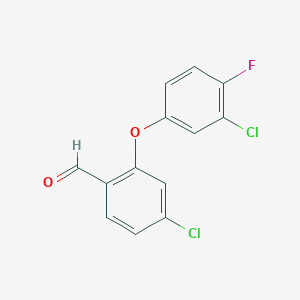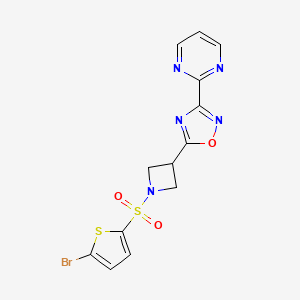
1-(Indolin-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Indolin-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone, also known as IMPE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
科学的研究の応用
Antimicrobial Activity
A novel series of derivatives synthesized from 1-(5-fluoro-2-hydroxyphenyl)ethanone, including structures related to the query compound, demonstrated significant in vitro antimicrobial activity against bacterial and fungal organisms. These findings highlight the potential of such compounds in developing new antimicrobial agents (Kumar et al., 2019). Similarly, research on novel 1H-Indole derivatives synthesized from reactions involving indole with chloroacetylchloride showed considerable antimicrobial activity, suggesting the therapeutic potential of these compounds against various microbial infections (Letters in Applied NanoBioScience, 2020).
Anticancer Activity
Studies have identified certain compounds synthesized from structures similar to 1-(Indolin-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone that exhibit potent antiproliferative activity against cancer cell lines. For instance, research on derivatives of 1-(quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ols found significant antiproliferative effects, particularly against human lung cancer cell lines, indicating the potential of these compounds as anticancer agents (Suzuki et al., 2020).
Anti-inflammatory Activity
The synthesis of new indole derivatives bearing an isoxazoline moiety has been described, with compounds tested for their anti-inflammatory activity. These studies suggest the effectiveness of such compounds in reducing inflammation, potentially offering new therapeutic approaches for treating inflammatory conditions (Amir et al., 2010).
Genotoxic Properties
Research into the genotoxic properties of similar cannabimimetic compounds has revealed their potential DNA-damaging effects. Although not directly related to the queried compound, these findings underscore the importance of assessing the genotoxic risks of novel synthetic compounds (Ferk et al., 2016).
特性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-24-17-7-4-6-15(11-17)19-12-16(21-25-19)13-20(23)22-10-9-14-5-2-3-8-18(14)22/h2-8,11-12H,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSILOSUEVGUYLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-cyclohexyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2892777.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2892781.png)

![Ethyl 6-benzyl-2-(3-methoxy-2-naphthamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2892783.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-ethylsulfonylbenzamide](/img/structure/B2892788.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethylbenzamide](/img/structure/B2892789.png)

![N-(cyanomethyl)-N-cyclopropyl-3-[(4-fluorophenyl)sulfanyl]propanamide](/img/structure/B2892791.png)
![2-(4-methylphenyl)-N-[3-(methylthio)phenyl]-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2892792.png)
![Ethyl 5-amino-3-{2-[(4-chlorobenzoyl)oxy]ethoxy}-4-isoxazolecarboxylate](/img/structure/B2892794.png)